![molecular formula C13H17F3N2O B3007764 4-[[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy]pyridine CAS No. 2380068-53-9](/img/structure/B3007764.png)
4-[[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy]pyridine is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical properties, such as increased stability and reactivity, which make them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
This can be achieved through various methods, such as nucleophilic substitution, electrophilic fluorination, and the use of fluorinating agents like Selectfluor and N-fluorobenzenesulfonimide . The reaction conditions often require the use of solvents like acetonitrile or dichloromethane and catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of fluorinated pyridines may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, helps in obtaining high-purity products.
化学反応の分析
Types of Reactions
4-[[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (chlorine, bromine), oxidizing agents (potassium permanganate, hydrogen peroxide), and reducing agents (lithium aluminum hydride, sodium borohydride). The reactions are often carried out under controlled temperatures and pressures to ensure optimal yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce partially or fully hydrogenated pyridines. Substitution reactions can result in various functionalized pyridine derivatives.
科学的研究の応用
4-[[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
作用機序
The mechanism of action of 4-[[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy]pyridine involves its interaction with specific molecular targets and pathways. The presence of the trifluoroethyl group enhances its binding affinity to certain enzymes or receptors, potentially modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
類似化合物との比較
Similar Compounds
2-Methyl-4-[[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methoxy]pyridine: Similar structure with a methyl group at the 2-position.
Fluoropyridines: A broad class of compounds with varying degrees of fluorination and substitution patterns.
Uniqueness
4-[[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy]pyridine is unique due to its specific trifluoroethyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring high stability and reactivity.
特性
IUPAC Name |
4-[[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O/c14-13(15,16)10-18-7-1-2-11(8-18)9-19-12-3-5-17-6-4-12/h3-6,11H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADKXBOHLFZQNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(F)(F)F)COC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
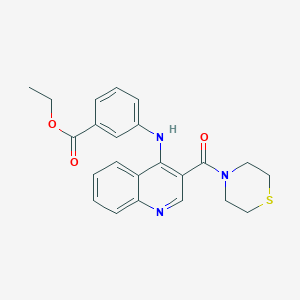
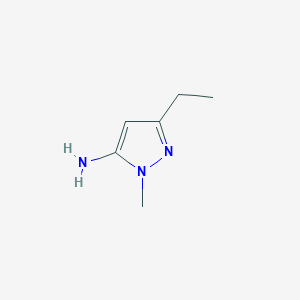
![N-[(pyridin-2-yl)methyl]-2,6-bis(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B3007687.png)
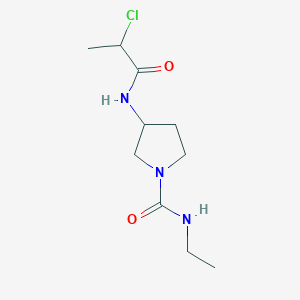
![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3007689.png)
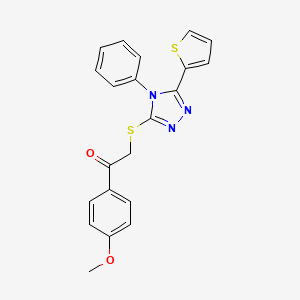
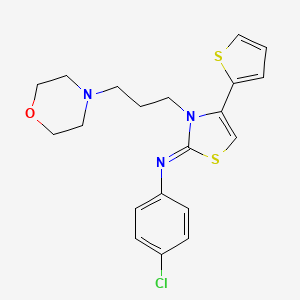
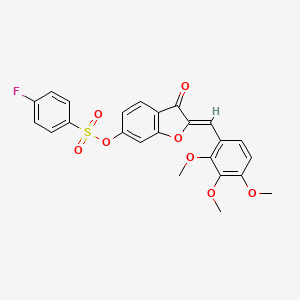
![3-Cyclopropylidene-8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3007697.png)
![2-Fluoro-N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]benzamide](/img/structure/B3007698.png)
![7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3007699.png)

![N-[4-(benzyloxy)phenyl]-N'-(1H-indol-5-yl)thiourea](/img/structure/B3007703.png)
![N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide](/img/structure/B3007704.png)
